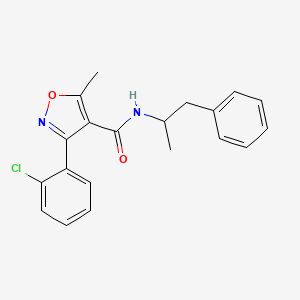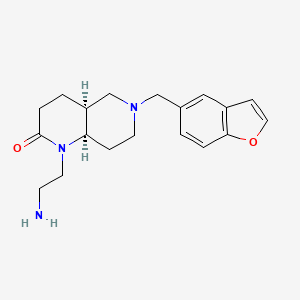
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide, also known as CLIM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of isoxazolecarboxamides and has shown promising results in various scientific research studies. The purpose of
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide is not fully understood. However, it has been proposed that 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide exerts its anticancer effects by inhibiting the Akt/mTOR signaling pathway. This pathway is involved in cell growth and proliferation and is often dysregulated in cancer cells. 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide in lab experiments is its high potency and selectivity. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for therapeutic use. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide research. One area of interest is the development of 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide's potential use in combination with other drugs for cancer treatment. Furthermore, the potential use of 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide in the treatment of other diseases such as diabetes and cardiovascular disease should also be explored.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide involves the reaction of 2-chlorobenzonitrile with 2-methylpropionyl chloride to form 3-(2-chlorophenyl)-2-methylpropionitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(2-chlorophenyl)-2-methyl-N-hydroxypropionamide. The final step involves the reaction of this intermediate with 2-phenylethylamine to form 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. In addition, it has been shown to enhance the efficacy of chemotherapy drugs. 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-phenylethyl)-4-isoxazolecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(1-phenylpropan-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-13(12-15-8-4-3-5-9-15)22-20(24)18-14(2)25-23-19(18)16-10-6-7-11-17(16)21/h3-11,13H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTXIZUDNIOOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402613.png)
![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5402626.png)
![2-(2-chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5402635.png)

![4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5402652.png)
![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5402659.png)
![7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402662.png)
![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5402678.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5402682.png)

![3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5402700.png)
![N-isopropyl-1-methyl-N-[(5-oxopyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B5402702.png)